Enantioselective Monoamine Transporter Activity: A Quantitative Comparison of (R)-(-)-N-methyl 4-MA and (S)-(+)-N-methyl 4-MA
The (R)-(-) enantiomer of N-methyl 4-methylamphetamine is a less potent releaser at all three monoamine transporters compared to its (S)-(+) counterpart. This quantitative difference is directly linked to a reduction in abuse-related behavior in vivo, providing a clear rationale for selecting the (R)-enantiomer for studies requiring a less reinforcing agent [1].
| Evidence Dimension | Abuse Potential (ICSS in rats) |
|---|---|
| Target Compound Data | Reduced abuse-related effects (quantified as decreased ICSS facilitation) |
| Comparator Or Baseline | (S)-(+)-N-methyl 4-MA: Potent and efficacious releaser with highest abuse potential |
| Quantified Difference | The (R)-(-) enantiomer is a less potent releaser with reduced abuse potential compared to (S)-(+)N-methyl 4-MA [1]. |
| Conditions | Intracranial self-stimulation (ICSS) in rats; assessment of abuse potential in vivo [1]. |
Why This Matters
This stereochemistry-dependent difference in abuse liability is paramount for researchers designing addiction models or investigating the reinforcing properties of amphetamine analogs, where the choice of enantiomer directly dictates the behavioral outcome.
- [1] Solis E, Partilla JS, Sakloth F, et al. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior. ACS Chemical Neuroscience. 2018;9(7):1829–1839. View Source
